molecular formula C11H9NO3 B12961046 Methyl 5-hydroxyisoquinoline-1-carboxylate

Methyl 5-hydroxyisoquinoline-1-carboxylate

Cat. No.: B12961046
M. Wt: 203.19 g/mol
InChI Key: VKBXPPCGHLPRCX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization . For example, ortho-iodobenzaldehyde can be coupled with terminal acetylenes in the presence of a palladium catalyst, followed by cyclization to form the isoquinoline core .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Biological Activity

Methyl 5-hydroxyisoquinoline-1-carboxylate (MHIC) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MHIC belongs to the isoquinoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound can be synthesized through various methods, including methylation and carboxylation reactions involving isoquinoline derivatives.

Antimicrobial Activity

Research has demonstrated that MHIC exhibits notable antimicrobial properties. A study indicated that isoquinoline derivatives, including MHIC, showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 × 10⁻⁴ to 1 × 10⁻³ M against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (M)
MHICS. aureus1 × 10⁻⁴
MHICE. coli1 × 10⁻³

Antiviral Activity

MHIC has also been evaluated for its antiviral potential. In vitro studies have shown that certain isoquinoline derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV). The compounds demonstrated high inhibition rates at concentrations around 10 µM, suggesting their potential as antiviral agents .

Anticancer Activity

The anticancer properties of MHIC are particularly noteworthy. A series of studies have reported that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer cells. The IC₅₀ values for these compounds were found to be in the nanomolar range, indicating potent activity .

Cell LineIC₅₀ Value (nM)
MCF-720.1
Colon Carcinoma14

The mechanisms underlying the biological activities of MHIC are multifaceted:

  • Antimicrobial Mechanism : The antimicrobial action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Antiviral Mechanism : For antiviral activity, molecular docking studies suggest that MHIC may act as an inhibitor of viral polymerases, thereby preventing viral replication .
  • Anticancer Mechanism : The anticancer effects may be attributed to the induction of reactive oxygen species (ROS), which leads to apoptosis in cancer cells through endoplasmic reticulum stress pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including MHIC, against clinical isolates of S. aureus and E. coli. Results indicated that MHIC had a comparable efficacy to standard antibiotics like penicillin G .
  • Investigating Antiviral Properties : In a study focusing on HBV, researchers synthesized several methylated isoquinoline derivatives and assessed their antiviral activity in vitro. MHIC showed significant inhibition rates at low concentrations, supporting its potential therapeutic application in viral infections .
  • Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of MHIC on MCF-7 cells revealed that it significantly reduced cell viability at concentrations as low as 20 nM, highlighting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-hydroxyisoquinoline-1-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-8-3-2-4-9(13)7(8)5-6-12-10/h2-6,13H,1H3

InChI Key

VKBXPPCGHLPRCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC=C2O

Origin of Product

United States

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